(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine
Description
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center
Properties
IUPAC Name |
(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(4-12)7(2,3)5-8(9,10)11/h6H,4-5,12H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVMPLISLTIQK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable amine with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent to dissolve the reactants.
Industrial Production Methods
Industrial production of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amines and chiral amines with different substituents. Examples are (2R)-2,3,3-trimethylpentan-1-amine and (2R)-5,5,5-trifluoro-2,3,3-trimethylhexan-1-amine.
Uniqueness
The uniqueness of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine lies in its specific trifluoromethylation pattern and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
